

Olfactory Perception and Odor Threshold of 2-Heptenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Heptenal*

Cat. No.: B126707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenal, a medium-chain, unsaturated aldehyde, is a volatile organic compound of significant interest across various scientific disciplines.^{[1][2]} It is a naturally occurring compound found in a variety of fruits, vegetables, and insects, contributing to their characteristic aromas.^[2] This guide provides an in-depth technical overview of the olfactory perception and odor threshold of **2-Heptenal**, intended for researchers, scientists, and professionals in drug development. The document summarizes key data, details relevant experimental methodologies, and illustrates associated biological pathways.

Chemical and Physical Properties

2-Heptenal exists as two geometric isomers, cis and trans, with the trans isomer being more common.^[2] It is a colorless to pale yellow liquid with a characteristic pungent, green, and fatty odor.^{[1][3]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1][4]
Boiling Point	90-91 °C at 50 mmHg	[1][4]
Density	0.857 g/mL at 25 °C	[4]
Refractive Index	1.450 (n _{20/D})	[4]
Solubility	Slightly soluble in water; soluble in alcohol and oils.	[3][5]
Vapor Density	>1 (vs air)	[4]

Olfactory Perception and Odor Profile

The odor of **2-Heptenal** is complex and is often described using a variety of descriptors. It is generally characterized by green, fatty, and fruity notes. The perceived odor can vary with concentration.

Odor Descriptor	Description
Green	Pungent, vegetable-like, fresh
Fatty	Oily, waxy
Fruity	Overtones of fruit

Odor Threshold of 2-Heptenal

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[6] It is a critical parameter in sensory science and for evaluating the potential impact of volatile compounds. It is important to note that readily available, high-quality, and standardized odor threshold values for **2-Heptenal** are limited. One source indicates that a "C Quality" legacy literature value is available, which suggests a high degree of uncertainty and a lack of traceability to standardized units.[7] For critical applications, it is recommended that the odor threshold be determined using standardized methods.[7]

For reference, the odor detection thresholds of several other aldehydes in water are provided below.

Aldehyde	Odor Detection Threshold in Water (ppb)
Acetaldehyde	8.7
Propionaldehyde	9.5
Butyraldehyde	9
Pentanal	12
Hexanal	4.5
Heptanal	3
Octanal	0.7
Nonanal	1
Decanal	0.1
Undecanal	5
Dodecanal	2

Source: Leffingwell & Associates[8]

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds requires rigorous and standardized experimental protocols to ensure the reliability and comparability of results. The following is a generalized protocol based on established methods such as the ASTM E679 standard, which employs a forced-choice ascending concentration series.[9][10]

Protocol: Determination of Odor Detection Threshold Using Dynamic Olfactometry

1. Panelist Selection and Training:

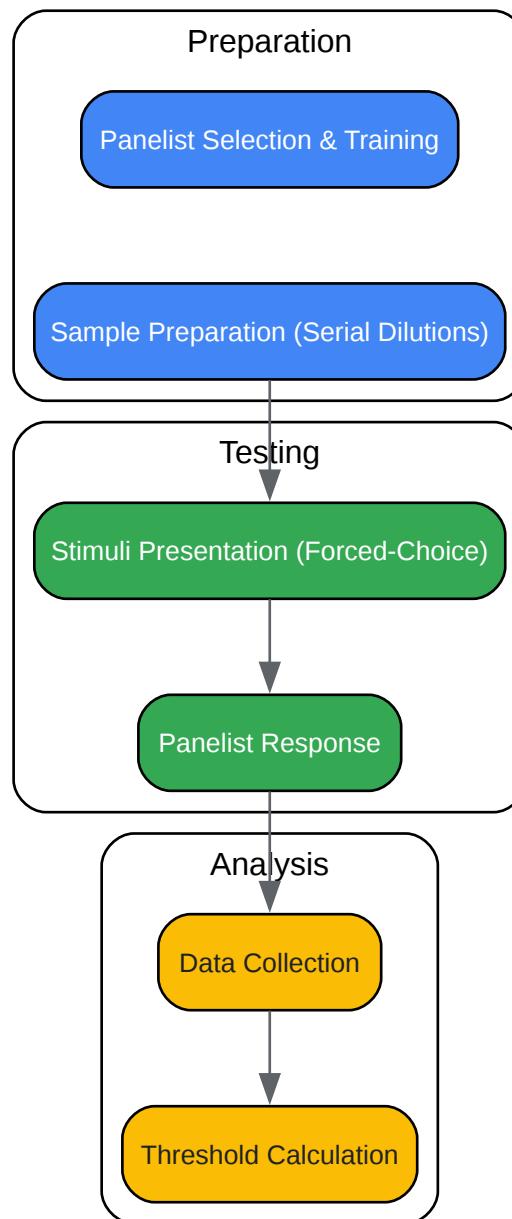
- Recruit a panel of human assessors.
- Screen panelists for olfactory sensitivity using a standard reference odorant (e.g., n-butanol).
- Train selected panelists on the procedure, including sniffing techniques and response signaling.

2. Sample Preparation:

- Prepare a stock solution of **2-Heptenal** in a suitable solvent or carrier.
- Generate a series of dilutions in an ascending order of concentration using an olfactometer.
The olfactometer delivers a controlled flow of odorant mixed with odor-free air.

3. Presentation of Stimuli:

- Employ a forced-choice method, typically a triangular test.[\[11\]](#) In each trial, present three samples to the panelist: one containing the diluted odorant and two blanks (odor-free air).
- Present the concentrations in an ascending series, starting from a level below the expected threshold.


4. Panelist Response and Data Collection:

- The panelist's task is to identify the sample that is different from the other two.
- Record the responses for each concentration level.

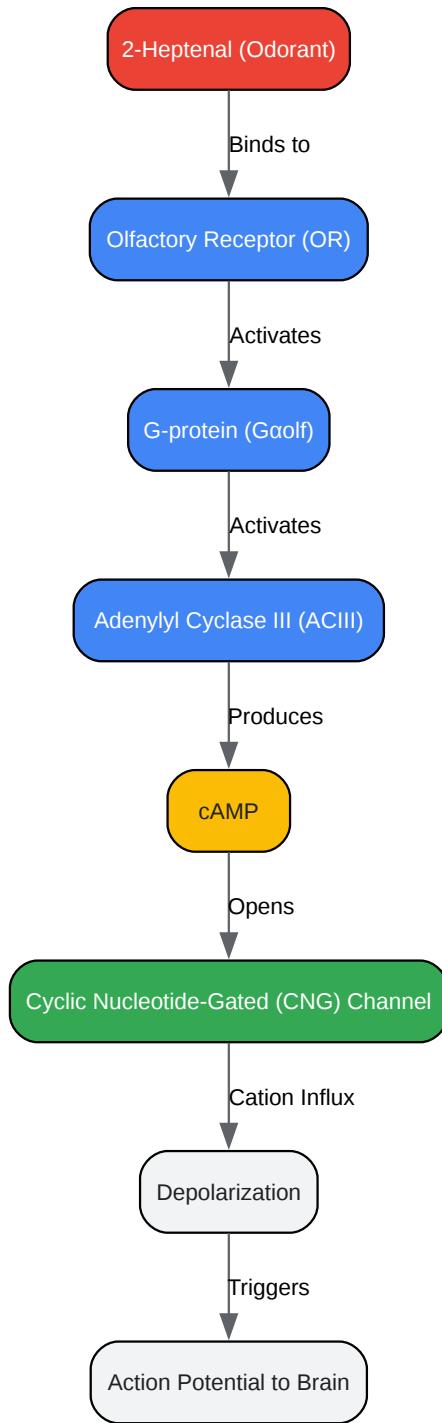
5. Determination of Threshold:

- The individual threshold is the lowest concentration at which the panelist correctly identifies the odorous sample.
- The group threshold is typically calculated as the geometric mean of the individual thresholds.

Experimental Workflow: Odor Threshold Determination

[Click to download full resolution via product page](#)

Workflow for Odor Threshold Determination


Olfactory Signaling Pathway for Aldehydes

The perception of **2-Heptenal**, like other aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. While the specific receptor for **2-Heptenal** has not been definitively identified, research on other aldehydes, including unsaturated ones, has elucidated a general pathway. For instance, the rat I7 olfactory receptor has been shown to be activated by a range of aldehydes, including unsaturated aldehydes.[\[12\]](#)[\[13\]](#)

The canonical olfactory signal transduction pathway is a G-protein coupled cascade:

- Odorant Binding: An odorant molecule (e.g., **2-Heptenal**) binds to a specific Olfactory Receptor (OR) on the surface of an Olfactory Sensory Neuron (OSN).
- G-protein Activation: This binding activates a coupled G-protein (G_{olf}).
- Adenylate Cyclase Activation: The activated G_{olf} stimulates adenylyl cyclase type III (ACIII).
- cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Cation Influx: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺) into the OSN.
- Depolarization: The influx of positive ions leads to the depolarization of the OSN membrane.
- Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.
- Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.

Olfactory Signal Transduction Pathway for Aldehydes

[Click to download full resolution via product page](#)

Aldehyde Olfactory Signaling Pathway

Conclusion

2-Heptenal is a volatile compound with a distinct green, fatty, and fruity odor profile. While its presence in various natural sources is well-documented, a standardized and high-quality odor threshold value is not readily available in the public domain, underscoring the need for further research using standardized sensory evaluation protocols. The olfactory perception of **2-Heptenal** is mediated by the canonical G-protein coupled olfactory signal transduction pathway, similar to other aldehydes. This guide provides a foundational understanding for researchers and professionals working with this and similar volatile compounds, highlighting the importance of rigorous methodologies in sensory science and olfactory research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]
- 3. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 4. trans-2-Heptenal 97 18829-55-5 [sigmaaldrich.com]
- 5. scent.vn [scent.vn]
- 6. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 7. odourthreshold.com [odourthreshold.com]
- 8. Alkanals [leffingwell.com]
- 9. fivesenses.com [fivesenses.com]
- 10. store.astm.org [store.astm.org]
- 11. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Olfactory Perception and Odor Threshold of 2-Heptenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126707#olfactory-perception-and-odor-threshold-of-2-heptenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com